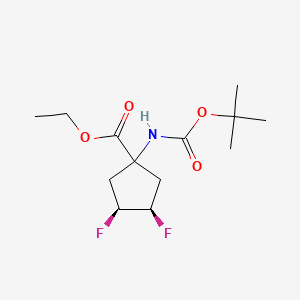
rel-(3R,4S)-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopentane ring structure, which is substituted with both fluorine atoms and a tert-butoxycarbonyl-protected amino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving the use of organometallic reagents and catalysts.
Introduction of Fluorine Atoms: Fluorination of the cyclopentane ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
科学研究应用
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and Boc-protected amino group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate can be compared with other fluorinated cyclopentane derivatives, such as:
Ethyl (3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylate: Lacks the Boc-protection, leading to different reactivity and applications.
Methyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
The unique combination of functional groups in Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H21F2NO4 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC 名称 |
ethyl (3R,4S)-3,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)13(6-8(14)9(15)7-13)16-11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,18)/t8-,9+,13? |
InChI 键 |
MBEGJTSLSMYGHW-PHXKMMTBSA-N |
手性 SMILES |
CCOC(=O)C1(C[C@H]([C@H](C1)F)F)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C1(CC(C(C1)F)F)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)

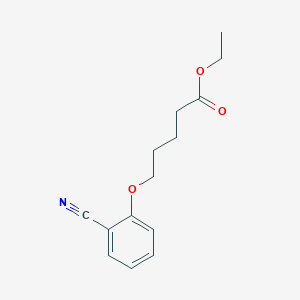
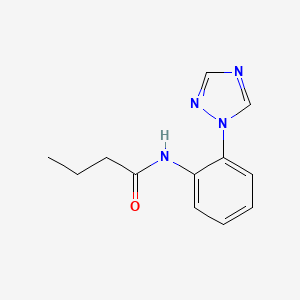
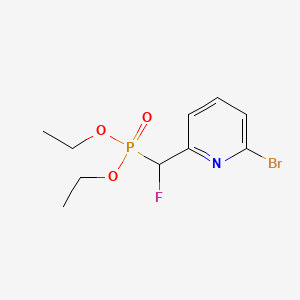
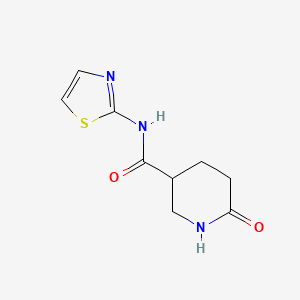
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
![rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)
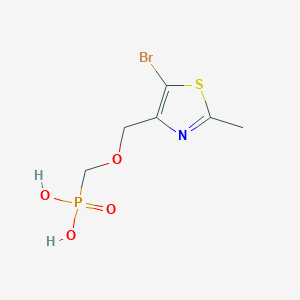
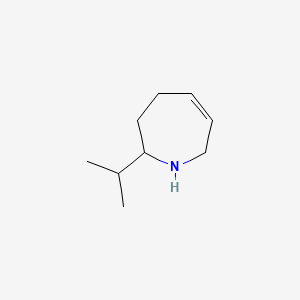

![2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B14905304.png)
